Ethyl (Z)-2-((1R,4R,6S)-4-((tert-butyldimethylsilyl)oxy)-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)acetate
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Overview
Description
The compound (2Z)-[(1R,4R,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]hept-2-ylidene]-acetic Acid Ethyl Ester is a complex organic molecule. It features a unique bicyclic structure with a silyl ether group and an ethyl ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-[(1R,4R,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]hept-2-ylidene]-acetic Acid Ethyl Ester typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the silyl ether group: This step involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of the ethyl ester: The final step involves esterification of the carboxylic acid group using ethanol and a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-[(1R,4R,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]hept-2-ylidene]-acetic Acid Ethyl Ester: can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, converting esters to alcohols.
Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
(2Z)-[(1R,4R,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]hept-2-ylidene]-acetic Acid Ethyl Ester: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-[(1R,4R,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]hept-2-ylidene]-acetic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The silyl ether group may enhance its stability and bioavailability, while the bicyclic core provides a rigid framework for interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: A fluorinated ester with different functional groups and reactivity.
Allylamine: An unsaturated amine with distinct chemical properties and applications.
Uniqueness
(2Z)-[(1R,4R,6S)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-methyl-7-oxabicyclo[4.1.0]hept-2-ylidene]-acetic Acid Ethyl Ester: stands out due to its unique bicyclic structure, silyl ether group, and ethyl ester functionality. These features confer specific reactivity and potential biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H30O4Si |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(1R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-1-methyl-7-oxabicyclo[4.1.0]heptan-2-ylidene]acetate |
InChI |
InChI=1S/C17H30O4Si/c1-8-19-15(18)10-12-9-13(11-14-17(12,5)20-14)21-22(6,7)16(2,3)4/h10,13-14H,8-9,11H2,1-7H3/b12-10-/t13-,14+,17-/m1/s1 |
InChI Key |
WEBQGKTVYDUDHI-JURBKJLXSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/C[C@H](C[C@H]2[C@@]1(O2)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=C1CC(CC2C1(O2)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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